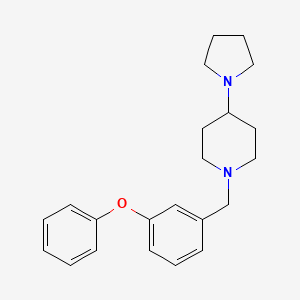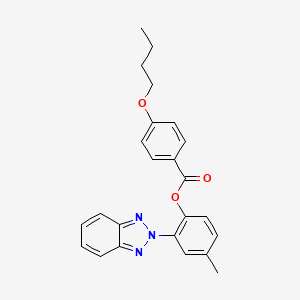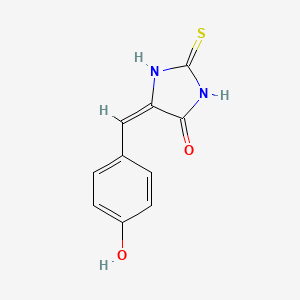![molecular formula C25H20N2O5S B10886326 2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B10886326.png)
2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE is a complex organic compound with a unique structure that combines a methoxy group, a phenylsulfonyl hydrazone moiety, and a naphthoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE typically involves a multi-step process The initial step often includes the formation of the hydrazone by reacting a phenylsulfonyl hydrazine with an aldehyde or ketoneThe reaction conditions usually require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and catalysts, along with stringent quality control measures, would be essential to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by strong bases like sodium hydride or potassium tert-butoxide .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-METHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl hydrazones have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The phenylsulfonyl hydrazone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective in various biological applications. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with oxidative stress pathways and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-[(E)-({4-[(PHENYLSULFONYL)AMINO]BENZOYL}HYDRAZONO)METHYL]PHENYL 4-ETHOXYBENZOATE
- 2-METHOXY-4-((E)-{[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- 2-METHOXY-4-{(E)-[(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZOYL)HYDRAZONO]METHYL}PHENYL (2E)-3-PHENYL-2-PROPENOATE
Uniqueness
What sets 2-METHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthoate ester enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes. Additionally, the methoxy group and phenylsulfonyl hydrazone moiety provide versatile sites for further chemical modifications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H20N2O5S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H20N2O5S/c1-31-24-16-18(17-26-27-33(29,30)20-10-3-2-4-11-20)14-15-23(24)32-25(28)22-13-7-9-19-8-5-6-12-21(19)22/h2-17,27H,1H3/b26-17+ |
InChI Key |
LJWPLCPICUIOMK-YZSQISJMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-N-(tetrahydrofuran-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886243.png)

![4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10886263.png)

![(2,3-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886268.png)
![4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate](/img/structure/B10886273.png)


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886302.png)


![{2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10886313.png)
![4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B10886319.png)
![(2E)-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B10886330.png)
